molecular formula C22H29N3O3S B2457307 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea CAS No. 898450-47-0

1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea

Cat. No.: B2457307
CAS No.: 898450-47-0
M. Wt: 415.55
InChI Key: CLGIRAVTJJVBDL-UHFFFAOYSA-N
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Description

1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may have unique properties due to the presence of the m-tolyl and tosylpiperidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea typically involves the reaction of m-tolyl isocyanate with 2-(1-tosylpiperidin-2-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the m-tolyl and piperidinyl groups.

    Reduction: Reduced forms of the urea group, potentially leading to amines.

    Substitution: Substituted urea derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Potential use in drug discovery and development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

    Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the m-tolyl and tosylpiperidinyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(m-Tolyl)-3-(2-(1-piperidinyl)ethyl)urea: Lacks the tosyl group, which may affect its solubility and reactivity.

    1-(p-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea: Has a p-tolyl group instead of an m-tolyl group, potentially altering its steric and electronic properties.

Uniqueness

1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is unique due to the combination of the m-tolyl and tosylpiperidinyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-17-9-11-21(12-10-17)29(27,28)25-15-4-3-8-20(25)13-14-23-22(26)24-19-7-5-6-18(2)16-19/h5-7,9-12,16,20H,3-4,8,13-15H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGIRAVTJJVBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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